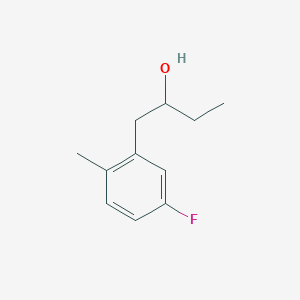

1-(3-Fluoro-6-methylphenyl)-2-butanol

Description

1-(3-Fluoro-6-methylphenyl)-2-butanol is a fluorinated aromatic secondary alcohol with the molecular formula $ \text{C}{11}\text{H}{15}\text{FO} $. Its structure comprises a 2-butanol backbone substituted with a 3-fluoro-6-methylphenyl group at the first carbon.

Propriétés

IUPAC Name |

1-(5-fluoro-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-11(13)7-9-6-10(12)5-4-8(9)2/h4-6,11,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZICJMKRUDGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CC(=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-6-methylphenyl)-2-butanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Fluoro-6-methylphenyl)-2-butanol may involve large-scale Grignard reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluoro-6-methylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-fluoro-6-methylbenzaldehyde or 3-fluoro-6-methylacetophenone.

Reduction: Formation of various butanol derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Chemistry

- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids, making it valuable in the development of more complex organic molecules.

- Catalysis : Due to its ability to stabilize transition states, 1-(3-Fluoro-6-methylphenyl)-2-butanol can be utilized as a catalyst or catalyst precursor in organic reactions. Its fluorine atom may enhance catalytic activity by influencing electronic properties .

Biology

- Pharmacological Studies : The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, modulating enzyme activities or cellular pathways .

- Drug Development : As a lead compound, it offers opportunities for the development of new pharmaceuticals. Its structural features may be optimized through medicinal chemistry approaches to enhance efficacy and reduce toxicity .

Medicine

- Therapeutic Applications : Research indicates that 1-(3-Fluoro-6-methylphenyl)-2-butanol could play a role in treating various diseases due to its interaction with biological systems. For example, studies have shown that compounds with similar structures exhibit promising results in reducing inflammation or inhibiting tumor growth .

Table 1: Chemical Reactions Involving 1-(3-Fluoro-6-methylphenyl)-2-butanol

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Ketones/Carboxylic acids |

| Reduction | H₂/Pd-C | Alcohols |

| Substitution | NaOH | Various substituted products |

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Anticancer Properties | Induced apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 1-(3-Fluoro-6-methylphenyl)-2-butanol against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In drug design efforts targeting cancer cells, derivatives of 1-(3-Fluoro-6-methylphenyl)-2-butanol were synthesized and tested for cytotoxicity. The compounds showed promising results, leading to further optimization for enhanced therapeutic effects.

Mécanisme D'action

The mechanism of action of 1-(3-Fluoro-6-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2-Butanol (Straight-Chain Alcohol)

- Structure : A simple secondary alcohol ($ \text{CH}3\text{CH(OH)CH}2\text{CH}_3 $) lacking aromatic substituents.

- Key Differences: The absence of the 3-fluoro-6-methylphenyl group in 2-butanol reduces its molecular weight and lipophilicity. Biological Activity: In mTOR signaling studies, 2-butanol weakly inhibits phosphatidic acid (PA) production compared to 1-butanol, suggesting that hydroxyl group position influences biological interactions . This implies that the aromatic substitution in 1-(3-Fluoro-6-methylphenyl)-2-butanol may enhance or modify its bioactivity.

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

- Structure: A triazole-containing 2-butanol derivative with biphenyl ether and dimethyl substituents.

- Key Differences: Bitertanol’s triazole ring and biphenyl group confer antifungal properties, whereas the fluorine and methyl groups in 1-(3-Fluoro-6-methylphenyl)-2-butanol may favor different interactions (e.g., halogen bonding) .

2-Fluorophenol

- Structure: A phenol derivative with a fluorine substituent at the ortho position.

- Key Differences: The phenolic hydroxyl group in 2-fluorophenol is more acidic ($ \text{pKa} \approx 8.3 $) than the secondary alcohol in 1-(3-Fluoro-6-methylphenyl)-2-butanol, affecting solubility and reactivity . Fluorine’s position on the aromatic ring (ortho in 2-fluorophenol vs. meta in the target compound) alters electronic effects and steric interactions.

Table 1: Comparative Properties of 1-(3-Fluoro-6-methylphenyl)-2-butanol and Analogues

*LogP values are experimental or estimated using fragment-based methods.

Functional Implications of Substituents

Fluorine Substituent: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2-butanol). The meta-fluorine in the target compound may reduce steric hindrance compared to ortho-substituted 2-fluorophenol.

Aromatic vs. Aliphatic Alcohols: Aromatic alcohols (e.g., 1-(3-Fluoro-6-methylphenyl)-2-butanol) generally exhibit higher boiling points and lower volatility compared to aliphatic alcohols like 2-butanol, as seen in the volatility profiles of pork-derived alcohols (e.g., 3-methyl-1-butanol) .

Activité Biologique

1-(3-Fluoro-6-methylphenyl)-2-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

1-(3-Fluoro-6-methylphenyl)-2-butanol features a fluoro-substituted phenyl group and a butanol moiety, which contributes to its unique chemical behavior. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(3-Fluoro-6-methylphenyl)-2-butanol has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Fluoro-6-methylphenyl)-2-butanol exhibit significant antimicrobial properties. For example, studies have reported that certain derivatives show effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.0195 mg/mL against various strains, suggesting a promising antimicrobial profile .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1-(3-Fluoro-6-methylphenyl)-2-butanol | TBD | TBD |

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | S. faecium |

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in vivo, with significant reductions in inflammatory markers observed in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

The mechanism by which 1-(3-Fluoro-6-methylphenyl)-2-butanol exerts its biological effects may involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.

- Cellular Pathway Modulation : It could influence signaling pathways related to inflammation or cell proliferation.

Case Studies and Research Findings

Recent studies have investigated the effects of 1-(3-Fluoro-6-methylphenyl)-2-butanol on various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in breast cancer cells (MDA-MB-231) through apoptosis induction at micromolar concentrations .

In Vitro Studies

In vitro assessments have demonstrated that derivatives of 1-(3-Fluoro-6-methylphenyl)-2-butanol can significantly reduce cell viability in cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HepG2 | TBD | Tumor growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.